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Compound Identification and Overview
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Compound of Interest

7-Bromo-6-methylindoline-2,3-
Compound Name: _
dione

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9SA), an enzyme
that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A,
PF-04447943 elevates intracellular cGMP levels, which plays a crucial role in modulating
various physiological processes, including synaptic plasticity and vascular function.[3][4] This
compound is a cell-permeable, blood-brain barrier permeant pyrazolo[3,4-d]pyrimidinone.[5] It
has been investigated for its therapeutic potential in several conditions, including Alzheimer's
disease and sickle cell disease.[3][6][7]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of PF-04447943.
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Property Value

6-((3S,4S)-4-methyl-1-(pyrimidin-2-
IUPAC Name yimethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-
4-yI)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[5]

Synonyms PF-04447943, PF 04447943, PDE9 Inhibitor[5]

882679-16-5 (Note: This CAS number is
CAS Number predominantly associated with PF-04447943 in

the scientific literature)

Molecular Formula C20H25N702[5]

Molecular Weight 395.46 g/mol [5]

Appearance Off-white solid[5]

Solubility Soluble in DMSO at 50 mg/mL[5]
Storage Temperature -20°C[5]

N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK-

SMILES Strin
J -=0)C5CCOCC5">C@HC)Cclnccenl[5]

InChl Key IWXUVYOOUMLUTQ-CZUORRHYSA-N[5]

Biological Activity and Mechanism of Action

PF-04447943 acts as a highly selective inhibitor of PDE9A.[1][5] PDE9A is an enzyme that
hydrolyzes cGMP, a second messenger involved in the nitric oxide (NO) signaling pathway. In
the central nervous system, PDE9A limits cGMP-mediated signal transduction following
glutamate binding to NMDA receptors, which is important for memory and learning.[1] By
inhibiting PDE9A, PF-04447943 increases the concentration of cGMP in the brain and
cerebrospinal fluid, which in turn enhances synaptic plasticity and cognitive function.[2][3]

Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of PF-04447943 against various phosphodiesterases are
presented below.
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Ki (nM) - Rhesus

Enzyme Target Ki (hM) - Human Monkey Ki (nM) - Rat

PDE9A 2.8[1][2] 4.5[1][2] 18[1][2]

Enzyme Target Ki (UM)[5]

PDE1 8.6

PDE2A3 99

PDE3A 50

PDE4A 29

PDESA 14.9

PDEG6C 5.3

PDE7A2 75

PDESA 50

PDE10 51.2

PDE11 80
Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated desirable properties for PF-04447943.[5]

Parameter Value (in rats)

ta/2 4.9 hours|[5]

Tmax 0.3 hoursl[5]

Oral Bioavailability 63% (for a structurally similar compound)[8]

Experimental Protocols
In Vitro PDE9A Inhibition Assay
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Objective: To determine the inhibitory constant (Ki) of PF-04447943 against PDE9A.
Methodology:

e Recombinant human, rhesus monkey, and rat PDE9A enzymes are used.

e The assay is performed using a scintillation proximity assay (SPA) format.

e The reaction mixture contains the respective PDE9A enzyme, [3H]cGMP as the substrate,
and varying concentrations of PF-04447943.

e The reaction is incubated to allow for enzymatic hydrolysis of [BH]cGMP.
e The reaction is terminated, and SPA beads coated with a cGMP-specific antibody are added.

e The amount of unhydrolyzed [3H]cGMP that binds to the antibody-coated beads is quantified
using a scintillation counter.

e ICso values are determined by fitting the data to a four-parameter logistic equation, and Ki
values are calculated using the Cheng-Prusoff equation.

Neurite Outgrowth and Synapse Formation Assay

Objective: To assess the effect of PF-04447943 on neuronal plasticity.
Methodology:
e Primary hippocampal neurons are cultured from embryonic rats.

 After a specified number of days in vitro, the neurons are treated with various concentrations
of PF-04447943 (e.g., 30-1000 nM).[2]

e The cultures are incubated for a defined period to allow for neurite outgrowth and synapse
formation.

e The neurons are then fixed and stained for markers of neurites (e.g., B-1ll tubulin) and
synapses (e.g., synapsin 1).

» Images of the stained neurons are captured using fluorescence microscopy.
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o Neurite length and the number of synapses are quantified using image analysis software.

o Statistical analysis is performed to compare the treated groups to a vehicle control.

In Vivo Novel Object Recognition (NOR) Test in Rats

Objective: To evaluate the effect of PF-04447943 on recognition memory.

Methodology:

e Adult male rats are used for the experiment.

e The test is conducted in an open-field arena.

e The protocol consists of three phases: habituation, familiarization (T1), and testing (T2).
o During habituation, the rats are allowed to freely explore the empty arena.

« In the familiarization phase, two identical objects are placed in the arena, and the rat is
allowed to explore them for a set duration.

 Prior to the testing phase, the rats are administered either vehicle or PF-04447943 (e.g., 1-3
mg/kg, p.o.).[2] In some studies, a cognitive deficit is induced using scopolamine.[2]

o During the testing phase, one of the familiar objects is replaced with a novel object.
e The time spent exploring the novel object versus the familiar object is recorded.

o Adiscrimination index is calculated to assess recognition memory. An increased
discrimination index in the PF-04447943-treated group indicates improved cognitive
performance.[2]

Visualizations
Signaling Pathway of PF-04447943
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Caption: Proposed mechanism of action for PF-04447943 in enhancing synaptic plasticity.

Experimental Workflow for Novel Object Recognition
(NOR) Testdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454743%#cas-
number-882679-16-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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